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Compound of Interest

Compound Name: Dicamba-5-hydroxypentanoic acid

Cat. No.: B12383312 Get Quote

An In-Depth Technical Guide to the In-Silico Prediction of Dicamba-5-Hydroxypentanoic Acid
Properties

Introduction
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide effective

against a broad spectrum of broadleaf weeds.[1][2] Its primary mode of action is to mimic

natural plant auxins, leading to uncontrolled growth and eventual plant death.[1][3] In the

environment and within non-resistant plants, dicamba is metabolized into various compounds,

with 5-hydroxy dicamba and 3,6-dichlorosalicylic acid (DCSA) being metabolites of concern.[4]

[5]

This guide focuses on a specific derivative, Dicamba-5-hydroxypentanoic acid. This

molecule is an ester formed between the carboxylic acid group of Dicamba and the hydroxyl

group of 5-hydroxypentanoic acid. As this is not a commonly reported natural metabolite,

experimental data on its physicochemical and toxicological properties are scarce. Therefore, in-

silico (computational) prediction methods are indispensable for conducting a preliminary risk

assessment and understanding its potential environmental fate and biological interactions.

In-silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offer a rapid,

cost-effective, and ethically sound alternative to traditional animal testing for characterizing

novel or understudied chemical entities.[6][7] These computational tools are increasingly
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utilized for regulatory purposes to screen chemicals and prioritize them for further testing.[6][8]

[9]

Predicted Physicochemical Properties
The physicochemical properties of a compound govern its behavior in the environment and in

biological systems. The following table summarizes the predicted properties of Dicamba-5-
hydroxypentanoic acid, derived from the known properties of the parent compound, Dicamba,

and the structural contribution of the 5-hydroxypentanoic acid ester chain. The addition of this

aliphatic chain is expected to significantly alter properties like solubility, volatility, and

partitioning behavior.
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Property
Parent Compound
(Dicamba)

Predicted:
Dicamba-5-
hydroxypentanoic
acid

Rationale for
Prediction

Molecular Formula C₈H₆Cl₂O₃ C₁₃H₁₄Cl₂O₅

Esterification with 5-

hydroxypentanoic

acid.

Molecular Weight 221.04 g/mol 321.15 g/mol
Increased mass from

the added ester chain.

LogP (Octanol-Water

Partition Coeff.)
~2.2 (Varies with pH) < 2.0

The addition of a

hydroxyl and another

carboxyl group

increases polarity,

reducing partitioning

into octanol.

Water Solubility 4,500 mg/L > 4,500 mg/L

Increased polarity and

hydrogen bonding

potential from the

hydroxyl and ester

groups are predicted

to enhance water

solubility.[10]

pKa ~1.87[10]

~1.87 (from Dicamba

moiety), ~4.5 (from

pentanoic acid)

The benzoic acid pKa

remains, but a

second, weaker acidic

proton is introduced

on the pentanoic acid

chain.

Vapor Pressure 1.67 mPa[10]
Substantially lower

than Dicamba

Increased molecular

weight and polarity

significantly reduce

the compound's

tendency to enter the

gas phase.
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Koc (Soil Organic

Carbon-Water

Partitioning Coeff.)

~2.0 mL/g[10] < 2.0 mL/g

Higher polarity and

water solubility

suggest weaker

binding to soil organic

matter, potentially

increasing mobility in

soil.[3]

Predicted ADMET Profile
The ADMET profile predicts the disposition of a chemical within an organism. This is a crucial

component of a toxicological assessment. The following predictions are based on established

in-silico models and knowledge of the parent compound.
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ADMET Parameter
Prediction for Dicamba-5-
hydroxypentanoic acid

Justification

Absorption

Moderate to Low Oral

Absorption: The increased size

and polarity may reduce

passive diffusion across the

gastrointestinal tract compared

to Dicamba. Low Dermal

Absorption: Skin absorption of

the parent Dicamba is already

low; the larger, more polar

derivative is expected to have

even lower dermal penetration.

[3]

Distribution

Limited Distribution: The

compound's increased polarity

may limit its ability to cross

biological membranes and

distribute into tissues,

potentially leading to higher

plasma concentrations relative

to tissue concentrations.

Metabolism

Susceptible to Hydrolysis and

Phase II Conjugation: The

ester linkage is a prime target

for hydrolysis by esterase

enzymes, which would release

Dicamba and 5-

hydroxypentanoic acid. The

free hydroxyl group is a

potential site for Phase II

metabolism, such as

glucuronidation.[7]

Excretion Rapid Renal (Urine) Excretion:

Like its parent compound, this
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more water-soluble derivative

is expected to be efficiently

eliminated from the body via

the kidneys.[3]

Toxicity

Acute Toxicity (LD50): Likely

low, similar to or lower than

Dicamba (Rat oral LD50 >2000

mg/kg), but hydrolysis could

release the parent compound.

[3] Genotoxicity: Requires

specific prediction, as

structural alerts for

mutagenicity may be present.

Dicamba has shown some

genotoxic potential at high

concentrations.[3] Ecotoxicity:

High water solubility and

mobility could pose a risk to

aquatic organisms if the

compound leaches into

waterways.[3][11]

Experimental Protocols for In-Silico Prediction
Protocol 1: Quantitative Structure-Activity Relationship
(QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a compound to

a specific physical, chemical, or biological property.[12][13]

Methodology:

Data Curation: A dataset of diverse chemicals structurally related to the target molecule is

assembled. This dataset must have reliable, experimentally determined values for the

endpoint of interest (e.g., LD50, LogP).
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Molecular Structure Representation: The 2D or 3D structure of each molecule in the dataset,

including Dicamba-5-hydroxypentanoic acid, is generated and optimized using

computational chemistry software.

Descriptor Calculation: A wide range of numerical values, known as molecular descriptors,

are calculated for each molecule. These descriptors encode structural, physicochemical, and

electronic features.

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or

machine learning algorithms (e.g., Random Forest, Neural Networks), are used to create a

mathematical model that best correlates the calculated descriptors with the experimental

endpoint.[8][9]

Rigorous Validation: The model's predictive power and robustness are thoroughly tested.

Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used on the

training set.

External Validation: The model is used to predict the endpoint for a set of chemicals not

used during model development.

Applicability Domain (AD) Definition: The chemical space in which the model can make

reliable predictions is defined. Predictions for molecules falling outside the AD, like novel

derivatives, are considered less certain.[9]

Protocol 2: ADMET and Physicochemical Property
Prediction Using Software
Numerous software platforms are available that use pre-built, validated models to predict

ADMET and physicochemical properties.[14][15]

Methodology:

Input Chemical Structure: The structure of Dicamba-5-hydroxypentanoic acid is provided

to the software. This is typically done by drawing the structure, or inputting a standard

chemical identifier like a SMILES string (e.g.,

COC1=C(C(=CC(=C1)Cl)C(=O)OCCCC(O)C(=O)O)Cl).
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Select Prediction Modules: The user selects the desired endpoints for prediction from a

library of available models. This can include:

Physicochemical Properties: LogP, Water Solubility, pKa.

Pharmacokinetics (ADME): Human Intestinal Absorption (HIA), Caco-2 Permeability,

Plasma Protein Binding, Cytochrome P450 (CYP) metabolism.[7]

Toxicity: Ames Mutagenicity, Carcinogenicity, Developmental Toxicity, hERG inhibition.

Run Prediction: The software automatically calculates the necessary molecular descriptors

for the input structure and applies its internal QSAR and expert system models.

Analyze Output: The software generates a report summarizing the predicted values. This

report often includes a confidence score or an indication of whether the query molecule falls

within the model's applicability domain, which is critical for interpreting the reliability of the

prediction.

Mandatory Visualizations
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Click to download full resolution via product page

Caption: Logical relationship for predicting derivative properties.

General In-Silico Prediction Workflow
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Click to download full resolution via product page

Caption: Workflow for in-silico property and toxicity prediction.
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QSAR Model Development Logic
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Experimental Data
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Caption: Logical flow of Quantitative Structure-Activity Relationship (QSAR) model

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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